Carzenide, chemically designated as 4-sulfamoylbenzoic acid, is a highly versatile bifunctional aromatic building block characterized by a para-substituted sulfonamide and a carboxylic acid group [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a core pharmacophore scaffold for the synthesis of carbonic anhydrase (CA) inhibitors, DNA-encoded libraries (DELs), and transition metal coordination complexes [2]. Unlike simple benzenesulfonamides, the presence of the para-carboxylic acid provides a highly reactive, sterically predictable vector for amide coupling and supramolecular assembly, making it a critical precursor for developing membrane-impermeant diagnostics and metallo-pharmaceuticals [3].
Substituting Carzenide with its meta-isomer, 3-sulfamoylbenzoic acid, or non-sulfonated analogs like 4-aminobenzoic acid (PABA) fundamentally disrupts downstream processability and target affinity [1]. The meta-isomer alters the spatial vector between the carboxyl and sulfonamide groups, which prevents the formation of the specific linear coordination geometries required for stable metal-organic frameworks and alters the R22(8) hydrogen-bonding ring motifs critical for predictable pharmaceutical cocrystal engineering[2]. Furthermore, replacing Carzenide with generic benzoic acid derivatives eliminates the primary zinc-binding sulfonamide anchor, completely abolishing the compound's utility as a carbonic anhydrase targeting moiety in combinatorial screening and structural biology workflows[3].
In primer extension-mediated aptamer-gated DEL screening, Carzenide serves as a highly effective core scaffold due to its established baseline affinity for CA II (IC50 = 15 µM). When conjugated to peptide linkers, Carzenide-based libraries demonstrated robust target-specific enrichment, yielding a ΔCT of 7 in RT-qPCR analysis compared to non-targeting controls [1]. This significant differential confirms that the para-sulfamoylbenzoic architecture provides a reliable, active-site-directed anchor for discovering high-affinity ligand variants, whereas generic benzoic acid fails to stabilize the necessary duplexes .
| Evidence Dimension | Target-specific enrichment (ΔCT in RT-qPCR) |
| Target Compound Data | Carzenide (4-sulfamoylbenzoic acid) conjugates: ΔCT = 7 (distinct stabilized duplex band) |
| Comparator Or Baseline | Benzoic acid (non-targeting) conjugates: ΔCT = 0 (no band, Exo I degradation) |
| Quantified Difference | 7-cycle threshold difference indicating massive target-specific enrichment |
| Conditions | Aptamer-gated DEL screening against CA II target protein |
Ensures high signal-to-noise ratios and reliable hit generation for procurement teams investing in DEL synthesis.
Carzenide's bifunctional nature allows it to act as an exceptional ligand for synthesizing transition metal complexes (e.g., Mg, Mn, Fe, Co). These synthesized [M(sba)2(H2O)x] complexes exhibit remarkable esterase inhibition potentials for hCA II, achieving Ki values between 0.046 and 0.085 µM [1]. This is highly competitive with, and in some cases structurally superior to, standard uncomplexed sulfonamides or acetazolamide baselines, proving that the para-carboxylate group provides an ideal coordination site without sterically hindering the active sulfonamide pharmacophore [2].
| Evidence Dimension | hCA II Esterase Inhibition (Ki) |
| Target Compound Data | Carzenide metal complexes (Mg, Mn, Fe, Co): Ki = 0.046–0.085 µM |
| Comparator Or Baseline | Baseline Carzenide / Acetazolamide standard: Ki in the low micromolar to high nanomolar range |
| Quantified Difference | Nanomolar inhibition achieved through stable metal coordination |
| Conditions | In vitro hCA II esterase inhibition assay |
Validates the compound as a premium bifunctional ligand for laboratories engineering advanced metallo-pharmaceuticals and enzyme inhibitors.
For pharmaceutical formulation and cocrystal engineering, Carzenide provides highly predictable hydrogen-bonding synthons (O–H···O, N–H···O) without the competing polarizable interactions seen in halogenated analogs. When compared to 4-chloro-3-sulfamoylbenzoic acid, which introduces complex soft halogen-bond (Cl···O) interference, Carzenide reliably forms binary and ternary cocrystals through standard acid-amide heterosynthons and R22(8) ring motifs[1]. This predictability is critical for maintaining strict stoichiomorphism during liquid-assisted grinding and solvent evaporation processes[2].
| Evidence Dimension | Synthon predictability and stoichiomorphism |
| Target Compound Data | Carzenide: Pure hydrogen-bond synthon formation (R22(8) motifs) |
| Comparator Or Baseline | 4-chloro-3-sulfamoylbenzoic acid: Competing hydrogen and halogen (Cl···O) bonds |
| Quantified Difference | Elimination of halogen-bond interference for streamlined cocrystal design |
| Conditions | Liquid-assisted grinding (LAG) and slow solvent evaporation |
Reduces formulation failure rates by providing a structurally reliable coformer for complex pharmaceutical cocrystals.
The para-carboxylic acid of Carzenide allows for direct, high-yield activation and coupling using standard reagents like EDCI. In the synthesis of membrane-impermeant CA IX/XII inhibitors, Carzenide was efficiently coupled with propargyl amine to produce terminal alkyne amides, enabling subsequent click-chemistry functionalization [1]. Standard benzenesulfonamide lacks this reactive tail, requiring significantly longer, multi-step synthetic routes to achieve the necessary bulky, charged, or hydrophilic moieties required to prevent cellular internalization .
| Evidence Dimension | Synthetic route efficiency for tail addition |
| Target Compound Data | Carzenide: Direct single-step EDCI coupling to propargyl amine |
| Comparator Or Baseline | Benzenesulfonamide: Requires multi-step functionalization to install a reactive linker |
| Quantified Difference | Eliminates intermediate synthetic steps for terminal alkyne installation |
| Conditions | EDCI-mediated amide coupling for click-chemistry precursors |
Lowers synthesis costs and accelerates the development pipeline for tumor-selective, extracellularly restricted therapeutics.
Carzenide is the optimal starting material for constructing combinatorial libraries targeting metalloenzymes. Its validated baseline affinity for CA II and highly reactive carboxyl group allow for efficient peptide conjugation, ensuring robust target-specific enrichment during aptamer-gated screening workflows [1].
Due to its para-carboxylic acid tail, Carzenide is heavily procured for synthesizing bulky, membrane-impermeant sulfonamides. It easily undergoes EDCI-mediated coupling with propargyl amines, serving as a critical click-chemistry precursor for developing inhibitors that selectively target extracellular tumor-associated CA IX and XII [2].
In inorganic and medicinal chemistry, Carzenide functions as a premium bifunctional ligand. It reliably coordinates with transition metals (Mg, Mn, Fe, Co) to form stable complexes that exhibit nanomolar esterase inhibition, making it a vital building block for next-generation metallo-pharmaceuticals [3].
For formulation scientists, Carzenide acts as a highly predictable coformer. Its ability to form consistent R22(8) hydrogen-bonding ring motifs without the unpredictable interference of halogen bonds makes it ideal for liquid-assisted grinding and the reliable assembly of multicomponent pharmaceutical cocrystals [4].
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